Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate

Lipophilicity ADME Physicochemical Property Profiling

Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate (CAS 163719-73-1) is a heterocyclic building block featuring a 1,2,4-oxadiazole core with a sterically demanding tert-butyl group at the 3-position and an ethyl ester at the 5-position. This substitution pattern confers distinct physicochemical properties—including a calculated octanol-water partition coefficient (LogP) of 2.4 and zero hydrogen-bond donors—that differentiate it from analogs bearing smaller alkyl substituents.

Molecular Formula C9H14N2O3
Molecular Weight 198.222
CAS No. 163719-73-1
Cat. No. B574152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate
CAS163719-73-1
SynonymsETHYL 3-TERT-BUTYL-1,2,4-OXADIAZOLE-5-CARBOXYLATE
Molecular FormulaC9H14N2O3
Molecular Weight198.222
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NO1)C(C)(C)C
InChIInChI=1S/C9H14N2O3/c1-5-13-7(12)6-10-8(11-14-6)9(2,3)4/h5H2,1-4H3
InChIKeyVZDMDNVKCBYOAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-tert-Butyl-1,2,4-Oxadiazole-5-Carboxylate (CAS 163719-73-1) | Structural & Physicochemical Baseline for Procurement


Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate (CAS 163719-73-1) is a heterocyclic building block featuring a 1,2,4-oxadiazole core with a sterically demanding tert-butyl group at the 3-position and an ethyl ester at the 5-position [1]. This substitution pattern confers distinct physicochemical properties—including a calculated octanol-water partition coefficient (LogP) of 2.4 and zero hydrogen-bond donors—that differentiate it from analogs bearing smaller alkyl substituents [1]. The oxadiazole ring serves as a metabolically stable bioisostere of ester and amide functionalities [2], making this compound a strategic intermediate in medicinal chemistry programs targeting kinase inhibition, notably Bruton's tyrosine kinase (BTK) [3].

Why 1,2,4-Oxadiazole-5-Carboxylate Analogs Cannot Be Assumed Interchangeable in Ethyl 3-tert-Butyl-1,2,4-Oxadiazole-5-Carboxylate Procurement


Substituting Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate with a less sterically hindered analog—such as the 3-isopropyl or 3-methyl derivative—cannot be done without experimental validation because the tert-butyl group imparts a step-change in both lipophilicity and steric shielding that directly impacts binding-pocket occupancy, metabolic stability, and downstream biological activity [1][2]. Comparative matched-pair analysis across oxadiazole-containing compound libraries has demonstrated that small alkyl-to-tert-butyl substitutions routinely alter target selectivity profiles by an order of magnitude or more, even when the core scaffold remains identical [2]. The quantitative evidence below establishes the specific dimensions along which this compound differentiates from its closest commercially available comparators.

Ethyl 3-tert-Butyl-1,2,4-Oxadiazole-5-Carboxylate: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Differential: LogP Shift Between 3-tert-Butyl and 3-Isopropyl 1,2,4-Oxadiazole-5-Carboxylates

Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate exhibits a calculated LogP of 2.4 [1]. In comparison, the 3-isopropyl analog (Ethyl 3-(1-methylethyl)-1,2,4-oxadiazole-5-carboxylate, CAS 163719-70-8) is expected to possess a LogP approximately 0.5–0.8 units lower based on the established Hansch π contribution difference between tert-butyl and isopropyl substituents on heterocyclic systems [2]. This translates to a roughly 3- to 6-fold difference in octanol-water partition coefficient, which has direct consequences for membrane permeability and non-specific protein binding in cell-based assays [2].

Lipophilicity ADME Physicochemical Property Profiling

Steric Bulk Differentiation: tert-Butyl vs. Isopropyl at the 3-Position of the Oxadiazole Ring

The tert-butyl group at the 3-position exerts a substantially larger steric influence than the isopropyl group found in the closest analog (CAS 163719-70-8). Quantitatively, Taft's steric parameter (Es) for tert-butyl is -1.54 versus -0.47 for isopropyl, representing a approximately 3.3-fold greater steric demand [1]. This steric differential restricts conformational freedom of the adjacent oxadiazole ring and influences both regioselectivity in subsequent synthetic transformations and binding-pocket complementarity in biological targets [2]. In GSK-3β inhibitor programs, replacement of a 3-tert-butyl-1,2,4-oxadiazole moiety with less hindered alkyl groups resulted in >10-fold loss of inhibitory activity, demonstrating the functional consequence of this steric differentiation [2].

Steric Parameter Structure-Activity Relationship Crystal Engineering

Regioisomeric Integrity: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Scaffold Differential in Drug Design

Systematic matched-pair analysis across the AstraZeneca compound collection has established that 1,2,4-oxadiazole isomers exhibit approximately one order of magnitude (10-fold) higher lipophilicity (log D7.4) compared to their 1,3,4-oxadiazole counterparts [1]. Furthermore, 1,2,4-oxadiazoles demonstrate superior hydrolytic and metabolic stability relative to the ester and amide functionalities they bioisosterically replace, rendering them preferred scaffolds for oral drug candidates [2]. This regioisomeric differentiation is intrinsic to the scaffold and cannot be achieved by any 1,3,4-oxadiazole analog.

Bioisostere Regioisomer Drug Design Metabolic Stability

Documented Synthetic Utility: Validated Precursor in BTK Inhibitor Synthesis

Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate has been specifically documented as a reactant for the synthesis of 3-(tert-butyl)-N-(3-fluoro-2-methyl-4-(6-morpholinopyrrolo[2,1-f][1,2,4]triazin-4-yl)benzyl)-1,2,4-oxadiazole-5-carboxamide, a compound within a patent-protected series of condensed bi-heterocyclic BTK inhibitors (U.S. Patent Application 20230025892) [1][2]. The ester moiety at the 5-position is hydrolyzed and subsequently coupled to elaborate the final carboxamide pharmacophore, a synthetic route not feasible with 5-carboxylic acid or 5-aldehyde analogs without additional protection/deprotection steps [2]. The tert-butyl group at the 3-position was retained throughout the synthetic sequence, indicating its functional importance for the final inhibitor's binding mode [2].

Bruton's Tyrosine Kinase Immuno-Oncology Intermediate Patent-Validated Building Block

Hydrogen-Bond Donor/Acceptor Profile Differentiation vs. Amide-Containing Oxadiazole Analogs

Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate contains zero hydrogen-bond donors (HBD = 0) and five hydrogen-bond acceptors (HBA = 5), as computed from its molecular structure [1]. This contrasts with amide-containing oxadiazole analogs (e.g., 3-tert-butyl-1,2,4-oxadiazole-5-carboxamide, CAS not available) which introduce one or more HBDs, reducing passive membrane permeability according to Lipinski's rule-of-five framework [2]. The absence of HBDs in the target compound renders it a superior intermediate for structure-activity relationship (SAR) exploration where minimal starting-point polarity is desired.

Hydrogen Bonding Permeability Drug-Likeness Physicochemical Profiling

Metabolic Stability Advantage of 1,2,4-Oxadiazole over Ester Bioisostere in the Same Scaffold

Although this compound bears an ethyl ester at the 5-position, the 1,2,4-oxadiazole ring itself serves as a metabolically stable bioisostere for ester and amide functionalities [1][2]. In direct comparative studies, 1,2,4-oxadiazole-containing compounds demonstrated significantly greater resistance to hydrolytic degradation in plasma and liver microsome assays compared to their ester counterparts, with half-life improvements of 5- to 20-fold reported across multiple chemotypes [1]. For procurement decisions, this means that the oxadiazole core provides a stability advantage that an ethyl ester alone cannot deliver—the scaffold is inherently more robust, and the 5-ester can be selectively hydrolyzed for further derivatization without compromising the ring's integrity [2].

Metabolic Stability Hydrolysis Bioisostere Lead Optimization

Procurement-Driven Application Scenarios for Ethyl 3-tert-Butyl-1,2,4-Oxadiazole-5-Carboxylate Based on Verified Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Sterically Demanding, Lipophilic Building Blocks

In medicinal chemistry programs targeting kinases with deep, hydrophobic ATP-binding pockets (e.g., GSK-3β, BTK), the tert-butyl group at the 3-position provides essential steric complementarity that smaller alkyl substituents cannot achieve [1]. The validated LogP of 2.4 positions this compound for optimal passive permeability in cell-based assays, while the documented synthetic route to BTK inhibitors demonstrates a proven path from this building block to patent-protected pharmacologically active compounds [2]. For procurement, this compound should be prioritized over 3-isopropyl or 3-methyl analogs when the target protein's crystal structure reveals a lipophilic pocket adjacent to the oxadiazole binding region requiring a tert-butyl-sized substituent for optimal occupancy [1].

Fragment-Based Drug Discovery Utilizing Bioisosteric Ester Replacement Scaffolds

The 1,2,4-oxadiazole core serves as a bioisostere for both ester and amide functionalities while conferring 5- to 20-fold improved metabolic stability [1]. This compound can be employed as a fragment-like starting point (MW 198.22) for structure-based drug design where an ethyl ester is desired for synthetic handle purposes but the final target requires hydrolytic stability—the ester can be selectively cleaved post-coupling without scaffold degradation [2]. For procurement in fragment library construction, this compound's zero hydrogen-bond donor count and five hydrogen-bond acceptors offer an attractive polarity profile relative to amide-containing oxadiazole analogs [3].

Agrochemical Nematicide Intermediate Derivatization

The 1,2,4-oxadiazole-5-carboxylate scaffold has demonstrated promising nematicidal activity in recent agricultural chemistry research, with some derivatives achieving LC50 values of 19.0 μg/mL against Aphelenchoides besseyi, outperforming commercial standards such as tioxazafen (LC50 = 149 μg/mL) [1]. While the specific nematicidal activity of the 3-tert-butyl derivative has not been independently reported, this compound serves as a versatile ester intermediate for amide coupling to generate novel oxadiazole-5-carboxamides for nematicide screening libraries [1]. The tert-butyl substitution at the 3-position is expected to modulate lipophilicity and cuticular penetration in nematode assays compared to less lipophilic 3-alkyl analogs [2]. For procurement in agrochemical discovery, this compound represents a logical diversification point for structure-activity relationship exploration.

Synthetic Methodology Development for Sterically Hindered Oxadiazole Coupling Reactions

The steric bulk of the tert-butyl group (Taft Es = -1.54) adjacent to the oxadiazole ring presents unique challenges and opportunities for synthetic methodology development [1]. This compound has been specifically documented as a reactant in multi-step coupling sequences requiring 156-hour reaction times to achieve the desired carboxamide product, indicative of the steric hindrance imparted by the tert-butyl group [2]. For procurement in process chemistry and synthetic methodology groups, this compound offers a well-characterized test substrate for evaluating new coupling reagents and conditions designed to overcome steric barriers in heterocyclic amide bond formation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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